2-(Furan-2-YL)-3-hydroxypyridine

Descripción general

Descripción

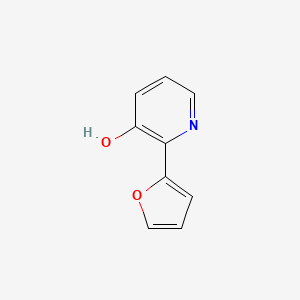

2-(Furan-2-YL)-3-hydroxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring fused to a pyridine ring, with a hydroxyl group attached to the third carbon of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-YL)-3-hydroxypyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a furan derivative and a pyridine derivative, the reaction can be catalyzed by acids or bases to facilitate the formation of the desired compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the furan-pyridine bond under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Análisis De Reacciones Químicas

Types of Reactions

2-(Furan-2-YL)-3-hydroxypyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the heterocyclic rings, which provide reactive sites for chemical transformations .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde derivative, while reduction can yield alcohol or amine derivatives .

Aplicaciones Científicas De Investigación

2-(Furan-2-YL)-3-hydroxypyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interfere with cellular pathways involved in tumor growth.

Mecanismo De Acción

The mechanism of action of 2-(Furan-2-YL)-3-hydroxypyridine involves its interaction with molecular targets within cells. For instance, as an antimicrobial agent, it can bind to bacterial enzymes, inhibiting their activity and leading to cell death. In cancer research, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Furan-2-YL)-3-methoxypyridine

- 2-(Furan-2-YL)-3-aminopyridine

- 2-(Furan-2-YL)-3-chloropyridine

Uniqueness

Compared to similar compounds, 2-(Furan-2-YL)-3-hydroxypyridine is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Actividad Biológica

2-(Furan-2-YL)-3-hydroxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula: C_9H_7NO_2

Molecular Weight: 163.16 g/mol

CAS Number: 380849-28-5

The structure of this compound features a hydroxypyridine moiety substituted with a furan ring, which contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with pyridine-based compounds under controlled conditions. Notably, methodologies utilizing Grignard reagents or other nucleophilic additions have been explored to enhance yield and selectivity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds synthesized from furan derivatives showed activity against various pathogens, including Candida albicans and Staphylococcus aureus (Table 1).

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | C. albicans | 64 µg/mL |

| 2 | S. aureus | 32 µg/mL |

Inhibition of SARS-CoV-2

Research has identified certain derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro). For instance, compound F8–S43 demonstrated an IC50 value of 10.76 µM against Mpro, indicating promising antiviral activity (Table 2).

| Compound | Target Enzyme | IC50 (µM) | Cytotoxicity CC50 (µM) |

|---|---|---|---|

| F8–S43 | SARS-CoV-2 Mpro | 10.76 | >100 |

| F8–B6 | SARS-CoV-2 Mpro | 1.57 | >100 |

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated. Compounds derived from this structure have shown the ability to scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Evaluation

In a study focused on the antimicrobial effects of furan derivatives, researchers synthesized several analogs of this compound. The results indicated that modifications to the furan ring significantly impacted antimicrobial potency, with certain substitutions enhancing activity against both gram-positive and gram-negative bacteria .

Case Study 2: Structure-Based Drug Design

A structure-based drug design approach was employed to optimize the inhibitory activity against SARS-CoV-2 Mpro. The study highlighted how specific functional groups on the pyridine ring influenced binding affinity and selectivity for the target enzyme, leading to the identification of more potent inhibitors .

Propiedades

IUPAC Name |

2-(furan-2-yl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-3-1-5-10-9(7)8-4-2-6-12-8/h1-6,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSQADVVHVFWSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449136 | |

| Record name | 2-(FURAN-2-YL)-3-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380849-28-5 | |

| Record name | 2-(FURAN-2-YL)-3-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.